3-(2-Hydroxyethylthio)benzaldehyde
Description
3-(2-Hydroxyethylthio)benzaldehyde is a synthetic benzaldehyde derivative characterized by a hydroxyethylthio (-SCH₂CH₂OH) substituent at the meta position of the benzene ring. This compound has garnered attention in medicinal chemistry due to the 2-hydroxyethylthio motif, which has been identified as a critical pharmacophore in bioactive compounds. For example, derivatives containing this group, such as 4',5,7-tri[3-(2-hydroxyethylthio)propoxy]isoflavone, demonstrated significant anti-osteoporotic activity by inhibiting bone loss during estrogen deficiency without acute toxicity . The hydroxyethylthio group enhances solubility and bioavailability while enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3-(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H10O2S/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6-7,10H,4-5H2 |
InChI Key |
DEHUGADVMAHBNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SCCO)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues of Benzaldehyde Derivatives
Benzaldehyde derivatives vary widely in substituent type, position, and bioactivity. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Benzaldehyde Derivatives
Key Observations :
- Substituent Position : The meta-substituted hydroxyethylthio group in this compound distinguishes it from ortho- or para-substituted derivatives like 2-hydroxy-5-methylbenzaldehyde or 4-hydroxybenzaldehyde. Substituent position significantly affects electronic properties and target binding .
- Functional Groups: The hydroxyethylthio group provides dual functionality (thioether and hydroxyl), enhancing solubility and enabling redox activity. In contrast, trifluoromethyl groups (e.g., in 3-[3-(trifluoromethyl)phenoxy]benzaldehyde) confer electron-withdrawing effects, improving stability in agrochemical applications .
- Natural vs. Synthetic Derivatives : Natural benzaldehyde derivatives from Eurotium spp., such as eurotirubrin A, often feature complex prenyl or aliphatic side chains, contributing to antifungal and antitumor activities . Synthetic derivatives prioritize simpler substituents for targeted drug design.
Pharmacological and Biochemical Properties
Anti-Osteoporotic Activity
The 2-hydroxyethylthio motif in this compound derivatives is critical for binding to estrogen receptors or modulating bone resorption pathways. This contrasts with 4-hydroxybenzaldehyde derivatives, which exhibit anticancer activity via apoptosis induction in tumor cells .
Antimicrobial and Antifungal Activity
Natural benzaldehyde derivatives from Eurotium (e.g., flavoglaucin) show broad-spectrum antifungal activity due to hydrophobic prenyl groups disrupting microbial membranes . Synthetic derivatives like 3-hydroxybenzaldehyde exhibit milder antimicrobial effects, likely due to fewer lipophilic substituents .
Physicochemical Properties
- Solubility : The hydroxyethylthio group enhances water solubility compared to methyl or trifluoromethyl substituents.
- Volatility: Unlike volatile benzaldehyde (used in aromas, ), this compound is non-volatile due to its polar substituent.
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